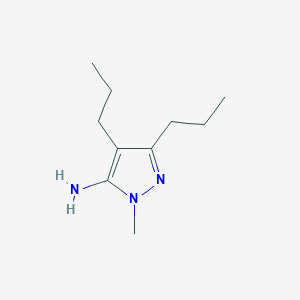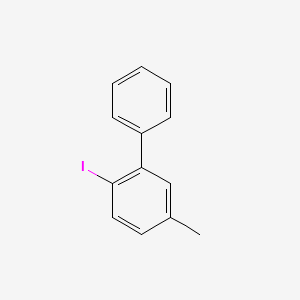
3-(Aminomethyl)-3-methyloctan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-3-methyloctan-4-ol is an organic compound that features both an amine and an alcohol functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-methyloctan-4-ol can be achieved through several methods. One common approach involves the alkylation of ammonia or amines with appropriate alkyl halides. Another method includes the reduction of nitriles or amides to obtain the desired amine. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthesis stages to achieve higher yields and purity. This can include the use of recoverable reagents and environmentally friendly solvents to minimize waste and reduce costs .
化学反应分析
Types of Reactions
3-(Aminomethyl)-3-methyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amines and alcohols.
科学研究应用
3-(Aminomethyl)-3-methyloctan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Aminomethyl)-3-methyloctan-4-ol involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways .
相似化合物的比较
Similar Compounds
3-(Aminomethyl)-3-methylhexanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
3-(Aminomethyl)-3-methylpentan-4-ol: Similar structure but with a shorter carbon chain.
3-(Aminomethyl)-3-methylbutan-4-ol: Similar structure but with an even shorter carbon chain.
Uniqueness
3-(Aminomethyl)-3-methyloctan-4-ol is unique due to its specific combination of an amine and an alcohol functional group on a relatively long carbon chain. This structure provides distinct chemical and physical properties that can be leveraged in various applications .
属性
分子式 |
C10H23NO |
|---|---|
分子量 |
173.30 g/mol |
IUPAC 名称 |
3-(aminomethyl)-3-methyloctan-4-ol |
InChI |
InChI=1S/C10H23NO/c1-4-6-7-9(12)10(3,5-2)8-11/h9,12H,4-8,11H2,1-3H3 |
InChI 键 |
LEANCVCAOZJHTQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(C)(CC)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)


![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)




![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)





